molecular formula C18H16FN3O3S2 B2613964 2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(furan-2-yl)methyl]acetamide CAS No. 941874-21-1

2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2613964
CAS No.: 941874-21-1
M. Wt: 405.46
InChI Key: QZWIHXIQYSKSBA-UHFFFAOYSA-N
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Description

2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(furan-2-yl)methyl]acetamide is a chemical compound of significant interest in medicinal chemistry and oncology research. It is recognized as a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a key intracellular tyrosine kinase that regulates signaling pathways involved in cell adhesion, migration, proliferation, and survival. The compound, also known under the research code PF-562,271, acts as an ATP-competitive inhibitor that targets the catalytic activity of FAK . This mechanism is crucial for investigating cancer metastasis and tumor progression, as FAK signaling is frequently dysregulated in various solid tumors . By inhibiting FAK, this compound provides researchers with a valuable tool to probe the tumor microenvironment, study mechanisms of drug resistance, and evaluate potential combination therapies with other anticancer agents in preclinical models. Its application extends to fundamental cell biology studies exploring integrin-mediated signaling and cytoskeletal dynamics.

Properties

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S2/c19-12-3-5-13(6-4-12)21-17(24)11-27-18-22-14(10-26-18)8-16(23)20-9-15-2-1-7-25-15/h1-7,10H,8-9,11H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWIHXIQYSKSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on the phenyl ring. The final step involves coupling the thiazole derivative with a furan-2-ylmethyl acetamide moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include using continuous flow reactors for the thiazole synthesis and employing automated systems for the coupling reactions. The use of green chemistry principles, such as solvent recycling and minimizing waste, would also be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be replaced by other nucleophiles in a substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives, including compounds similar to 2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(furan-2-yl)methyl]acetamide, exhibit significant antimicrobial properties. Thiazoles are known for their effectiveness against various bacterial strains due to their ability to inhibit bacterial cell wall synthesis and protein production. For instance, studies have shown that thiazole-based compounds can outperform standard antibiotics in certain tests against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound's structural features suggest potential anticancer applications. Thiazole rings are frequently found in anticancer agents due to their ability to interact with cellular targets involved in cancer progression. A study highlighted the synthesis of thiazole derivatives that demonstrated cytotoxicity against cancer cell lines, indicating that modifications similar to those in the target compound could enhance its efficacy .

Neurological Applications

There is emerging evidence that thiazole-containing compounds may possess neuroprotective properties. Research has demonstrated that certain thiazole derivatives can exhibit anticonvulsant activity, which is crucial for developing treatments for epilepsy and other neurological disorders. The structure of 2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(furan-2-yl)methyl]acetamide suggests it may also contribute to this field .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated a series of thiazole derivatives, including those structurally similar to the target compound. These derivatives were tested against multiple bacterial strains, revealing that certain substitutions significantly enhanced their antimicrobial activity. The results indicated a correlation between the presence of electron-withdrawing groups (like fluorine) and increased potency against resistant bacterial strains .

Case Study 2: Anticancer Activity

In another study focused on anticancer properties, researchers synthesized a library of thiazole derivatives and assessed their cytotoxic effects on various cancer cell lines. The findings suggested that compounds with similar structural motifs to 2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(furan-2-yl)methyl]acetamide exhibited promising results in inhibiting cell proliferation and inducing apoptosis .

Mechanism of Action

The mechanism of action of 2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(furan-2-yl)methyl]acetamide depends on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary depending on the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s thiazole core differentiates it from triazole-based analogs (e.g., ), which may alter binding affinity to biological targets.
  • The sulfanyl group in the target is shared with compounds in , but contrasts with sulfonyl-containing derivatives (e.g., ), which are more electron-withdrawing and may reduce membrane permeability.
  • The furan-2-ylmethyl group in the target is structurally similar to furan-containing triazole analogs (e.g., ), suggesting shared metabolic pathways or bioavailability profiles.

Key Observations :

  • The anti-exudative activity of triazole-acetamides (e.g., ) provides a benchmark for the target compound, though its efficacy remains uncharacterized.
  • Sulfonyl-substituted thiazoles (e.g., ) exhibit antimicrobial activity, suggesting the target’s sulfanyl group may offer a balance between reactivity and stability.
  • The absence of a morpholino group in the target may limit solubility compared to , but the furan moiety could improve lipophilicity for CNS penetration.

Pharmacokinetics :

  • The furan-2-ylmethyl group may enhance metabolic stability compared to phenyl derivatives (e.g., ) but could introduce CYP450-mediated oxidation risks.
  • The 4-fluorophenyl group is a common bioisostere for improving target affinity and metabolic resistance .

Biological Activity

The compound 2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(furan-2-yl)methyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

CxHyFNzOaSb\text{C}_{x}\text{H}_{y}\text{F}\text{N}_{z}\text{O}_{a}\text{S}_{b}

Where x,y,z,a,bx,y,z,a,b represent the respective number of atoms in the molecular formula. The presence of a thiazole ring and a furan moiety suggests potential therapeutic applications.

Biological Activity Overview

Research indicates that compounds containing thiazole and furan structures exhibit various biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives have been noted for their antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Antitumor Effects : Several studies highlight the cytotoxic effects of thiazole-based compounds on cancer cell lines.
  • Antiviral Properties : Some derivatives have shown potential as antiviral agents by inhibiting viral replication.

The biological activity of 2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(furan-2-yl)methyl]acetamide can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Cell Cycle Arrest : Some thiazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, contributing to its cytotoxic effects on tumor cells.

Antimicrobial Activity

A study demonstrated that thiazole derivatives exhibited significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 µg/mL against various bacterial strains including E. coli and S. aureus .

Antitumor Activity

In vitro assays showed that the compound induced apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values reported between 10 and 30 µM . The structure activity relationship (SAR) indicated that modifications at the thiazole ring enhance cytotoxicity.

Antiviral Activity

Research highlighted that certain thiazole compounds demonstrate antiviral properties by inhibiting viral reverse transcriptase, with EC50 values ranging from 130 to 263 µM . This suggests potential for development as antiviral agents.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : Evaluate the antibacterial efficacy of thiazole derivatives.
    • Methodology : Tested against Staphylococcus aureus and Escherichia coli.
    • Results : Significant reduction in bacterial growth was observed, supporting the potential use of these compounds in treating infections.
  • Case Study on Anticancer Properties :
    • Objective : Assess the cytotoxic effects on MCF-7 breast cancer cells.
    • Methodology : Cell viability assays were performed.
    • Results : The compound exhibited dose-dependent cytotoxicity, indicating its potential as an anticancer drug.

Q & A

Basic Question: What are common synthetic routes for synthesizing this compound?

Answer:
The synthesis typically involves multi-step reactions, focusing on coupling the thiazole core with carbamoyl methyl sulfanyl and furan-methyl acetamide moieties. Key steps include:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones or esters .
  • Sulfanyl group introduction : Thiol-ene "click" chemistry or nucleophilic substitution with bromomethyl intermediates .
  • Final coupling : Amide bond formation between the thiazole intermediate and the furan-methyl acetamide group using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
    Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization .

Advanced Question: How can synthesis be optimized for incorporation of sulfone or phosphonate moieties?

Answer:
To enhance bioactivity or solubility, functionalization strategies include:

  • Sulfonation : Post-synthetic oxidation of the thiazole sulfanyl group using meta-chloroperbenzoic acid (mCPBA) to yield sulfone derivatives .
  • Phosphonate introduction : Employ Michaelis-Arbuzov reactions with bromoalkyl intermediates or palladium-catalyzed cross-coupling (e.g., Hirao reaction) .
    Optimization requires monitoring reaction kinetics (via HPLC or TLC) and adjusting catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) to mitigate side reactions .

Basic Question: What analytical techniques are used for structural characterization?

Answer:

  • X-ray crystallography : Resolves 3D conformation and confirms regiochemistry of the thiazole and acetamide groups .
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., furan methylene at δ 4.3–4.5 ppm; thiazole protons at δ 7.1–7.3 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₂H₁₉FN₂O₃S₂: 466.08) .

Advanced Question: How to resolve conflicting structural data from XRD and computational models?

Answer:
Discrepancies between experimental (XRD) and computational (DFT) data often arise from solvent effects or crystal packing. Mitigation strategies:

  • Solvent-free DFT optimization : Use gas-phase models to compare with XRD bond lengths/angles .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing crystal structure .
  • Dynamic NMR : Assesses conformational flexibility in solution (e.g., hindered rotation of the carbamoyl group) .

Basic Question: How is the compound’s biological activity evaluated in vitro?

Answer:

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) to probe anti-inflammatory potential .

Advanced Question: How to elucidate the mechanism of action for observed bioactivity?

Answer:

  • Molecular docking : Simulate binding to target proteins (e.g., COX-2, DNA gyrase) using AutoDock Vina; validate with mutagenesis studies .
  • Transcriptomics : RNA-seq identifies differentially expressed genes in treated vs. untreated cells .
  • Metabolic profiling : LC-MS/MS tracks metabolite changes (e.g., ATP depletion in cancer cells) .

Advanced Question: How to address low yields in the final coupling step?

Answer:
Low yields (~20–30%) often stem from steric hindrance or side reactions. Solutions:

  • Microwave-assisted synthesis : Accelerates reaction kinetics, reducing decomposition .
  • Protecting groups : Temporarily shield reactive sites (e.g., Boc-protection for amines) .
  • Catalyst screening : Test Pd₂(dba)₃/XPhos for Suzuki-Miyaura couplings to improve efficiency .

Advanced Question: How to reconcile conflicting bioactivity data across studies?

Answer:
Contradictions may arise from assay conditions or impurity profiles. Solutions:

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial testing .
  • HPLC purity verification : Ensure >95% purity (UV detection at 254 nm) .
  • Dose-response replication : Test multiple concentrations in triplicate to confirm IC₅₀ trends .

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